
4-Methylbenzohydrazide
Overview
Description
4-Methylbenzohydrazide (C$8$H${10}$N$_2$O) is a hydrazide derivative synthesized via esterification of 4-methylbenzoic acid followed by reaction with hydrazine hydrate . It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing triazolophthalazines, oxadiazoles, and hydrazone derivatives with anticancer, antibacterial, and mTOR-inhibitory activities . Its methyl substituent at the para position enhances lipophilicity and stability, making it favorable for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-93” involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .
Industrial Production Methods: Industrial production of “PMID28454500-Compound-93” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID28454500-Compound-93” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 4-methylbenzohydrazide derivatives as mTOR inhibitors, which are crucial in cancer treatment. For instance, a study identified a lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, demonstrating significant inhibitory activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. This compound not only inhibited cell growth but also induced autophagic cell death and apoptosis, suggesting its potential as a drug candidate for TNBC treatment .
Antimicrobial Activity
The synthesis of various benzohydrazide derivatives has shown promising antimicrobial properties. Compounds derived from this compound have been investigated for their efficacy against different bacterial strains, indicating potential applications in developing new antibacterial agents .
Synthesis of Derivatives
The versatility of this compound allows for the creation of numerous derivatives that enhance its biological activity. The synthesis often involves reactions with aldehydes to form Schiff bases. For example, the reaction of this compound with 5-methylsalicylaldehyde yielded N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide, which was characterized using various spectroscopic techniques .
Characterization Techniques
The characterization of synthesized derivatives typically includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of compounds.
- X-ray Diffraction : Provides detailed information about the crystal structure of the synthesized compounds.
- Elemental Analysis : Confirms the composition of the compounds.
Drug Development
The promising biological activities of this compound derivatives position them as candidates for drug development in various therapeutic areas:
- Cancer Therapy : As mentioned earlier, mTOR inhibitors derived from this compound are being explored for their anticancer properties.
- Antimicrobial Agents : The synthesized derivatives exhibit potential as new antibiotics against resistant bacterial strains.
Case Study 1: mTOR Inhibition in TNBC
A specific case study focused on the compound 7c derived from this compound showed strong inhibitory effects on mTOR enzymes and significant cytotoxicity against TNBC cell lines. The study provided insights into structure-activity relationships that could guide further modifications to enhance efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation involved synthesizing several derivatives from this compound and testing their antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial effects, paving the way for further exploration in clinical settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-93” involves its inhibitory effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. By inhibiting Nrf2, the compound can modulate the expression of genes involved in antioxidant defense and inflammatory responses . The molecular targets and pathways involved include the binding of the compound to specific sites on the Nrf2 protein, leading to its inhibition and subsequent downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- 4-Methoxybenzhydrazide differs by a methoxy group, increasing polarity but reducing lipophilicity compared to the methyl group in this compound .
- Bromo-substituted derivatives (e.g., 3-bromo-4-methylbenzohydrazide) exhibit enhanced bioactivity due to electron-withdrawing effects, improving mTOR inhibition .
- Schiff base derivatives (e.g., N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide) adopt planar configurations stabilized by intramolecular hydrogen bonds, critical for crystallographic stability .
Key Findings :
- This compound-based mTOR inhibitors induce autophagic cell death in triple-negative breast cancer (TNBC) via structural simplification and pharmacophore optimization .
- Bromo-substituted hydrazones show superior antibacterial activity compared to nitro-substituted analogs, attributed to increased electrophilicity .
- Quinoline-triazole hybrids exhibit moderate cytotoxicity, with substituent bulkiness influencing cellular uptake .
Crystallographic and Stability Data
Table 3: Crystallographic Parameters
Key Insight : The methyl group in this compound derivatives facilitates planar molecular configurations, enhancing crystal packing efficiency compared to bulkier substituents .
Biological Activity
4-Methylbenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a hydrazine derivative that can be synthesized through various methods, including the condensation of 4-methylbenzoic acid with hydrazine. Its structure allows it to form Schiff bases, which are known for their versatile biological activities. The compound has been studied for its potential as an mTOR inhibitor and its effects on various cancer cell lines.
Research indicates that this compound and its derivatives can act through multiple pathways:
- mTOR Inhibition : A study highlighted the ability of certain derivatives of this compound to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. Specifically, compound 7c demonstrated significant inhibitory activity against mTOR and induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
- Antibacterial Activity : Various studies have reported that compounds derived from this compound exhibit antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of substituents like bromine in the benzene rings has been shown to enhance antibacterial activity .
- Antifungal and Anti-inflammatory Properties : Some derivatives also demonstrate antifungal and anti-inflammatory effects, making them candidates for treating infections and inflammatory conditions .
Case Studies
- mTOR Inhibition in Cancer Therapy :
- Antibacterial Efficacy :
- Anti-glycation Potential :
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methylbenzohydrazide derivatives, and how are reaction conditions optimized?
- Methodology : this compound is typically condensed with substituted aldehydes (e.g., nitro-, bromo-, or methoxy-benzaldehydes) in methanol under reflux for 2–4 hours. The reaction progress is monitored via TLC, and products are purified via recrystallization in methanol . Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) and solvent choice (methanol for solubility and crystallization control).
- Example : For compound 3 (N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide), 89% yield is achieved using 3,5-dibromobenzaldehyde, with IR confirmation of the C=N stretch at 1648 cm⁻¹ .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Techniques :
- Elemental analysis (CHN) for composition validation.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
- ¹H/¹³C NMR for structural elucidation (e.g., δ 2.38 ppm for methyl protons in this compound derivatives) .
- Single-crystal X-ray diffraction (SHELX programs) for determining hydrogen bonding (e.g., N–H⋯O, O–H⋯N) and π-π stacking interactions (centroid distances: 3.6–3.8 Å) .
Advanced Research Questions
Q. How do substituents on the aldehyde moiety influence the antibacterial activity of this compound hydrazones?
- Structure-Activity Relationship :
- Electron-withdrawing groups (e.g., Br in compound 3 ) enhance activity due to increased lipophilicity and membrane penetration. MIC values for S. aureus: 12.5 µg/mL (compound 3 ) vs. 25 µg/mL (nitro-substituted derivatives) .
- Hydrogen bonding (e.g., OH groups in compound 2 ) improves solubility but may reduce bioavailability.
- Experimental Design : Compare MICs across bacterial strains (E. coli, K. pneumoniae) using broth dilution assays. Control for solvent effects (DMSO ≤1% v/v) .
Q. What role do this compound derivatives play in coordination chemistry, and how are their metal complexes characterized?
- Applications :
- Catalysis : Dioxomolybdenum(VI) complexes ([MoO₂L(CH₃OH)]) derived from this compound hydrazones catalyze alkene epoxidation with >89% yield and 100% selectivity .
- Enzyme inhibition : Oxovanadium(V) complexes (e.g., [VOL(OEt)(EtOH)]) inhibit urease activity via competitive binding at the active site .
- Characterization :
- X-ray crystallography confirms octahedral geometry (e.g., Zn(II) complexes with phthalate ligands: Zn–O bond lengths 2.0–2.2 Å) .
- DFT studies validate electronic properties (e.g., HOMO-LUMO gaps for fluorescence emission at 401 nm) .
Q. How can computational methods (e.g., Hirshfeld surface analysis, DFT) resolve contradictions in crystallographic data for this compound derivatives?
- Case Study : For (E)-N’-(2-bromobenzylidene)-4-methylbenzohydrazide, Hirshfeld analysis quantifies intermolecular interactions (e.g., H⋯Br contacts: 15.2% contribution to crystal packing). DFT optimizes bond angles (e.g., C=N–N=C dihedral angles: 88.5° vs. experimental 91.5°) .
- Conflict Resolution : Discrepancies between experimental and theoretical bond lengths (e.g., C–N at 1.32 Å vs. 1.35 Å) are attributed to crystal packing forces .
Properties
IUPAC Name |
4-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVZXOPRXMVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189756 | |
Record name | p-Toluohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-22-5 | |
Record name | 4-Methylbenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-TOLUOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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